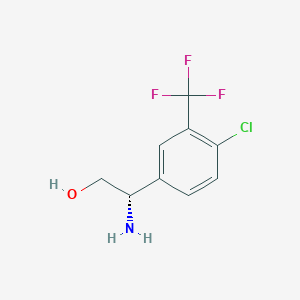

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

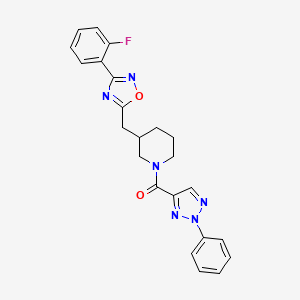

Descripción general

Descripción

Synthesis Analysis

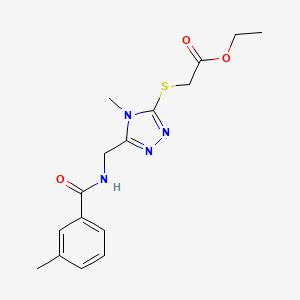

The synthesis of related compounds involves various chemical reactions. For instance, a series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study discussed the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of the TFMP derivatives, they were characterized using HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex. For example, the reactions of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, the TFMP derivatives were characterized by physical and spectral methods .Aplicaciones Científicas De Investigación

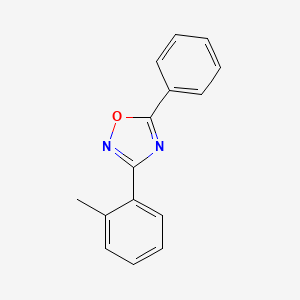

Chiral Intermediate for Aprepitant Synthesis

One significant application involves the use of (R)-3,5-Bis(trifluoromethyl)phenyl ethanol, a closely related compound, as a key chiral intermediate for synthesizing Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting. A study highlighted an enzyme derived from Burkholderia cenocepacia that shows excellent anti-Prelog’s stereoselectivity in reducing a related ketone to produce this chiral alcohol with potential in pharmaceutical applications (Yu et al., 2018).

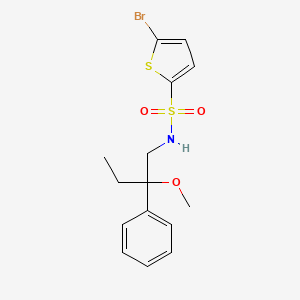

Biocatalytic Synthesis Improvements

Another research focus has been on enhancing the biocatalytic processes for producing optically pure forms of related chiral alcohols. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells was developed, demonstrating excellent enantioselectivity and potential for scale-up in pharmaceutical synthesis (Chen et al., 2019).

Protective Group Chemistry

Additionally, the compound has relevance in protective group chemistry, where derivatives like the 9-phenyl-9-fluorenyl group are introduced into amino acids and their derivatives to prevent racemization, indicating its utility in peptide synthesis and modification of pharmaceutical intermediates (Soley & Taylor, 2019).

Chemical Synthesis and Catalysis

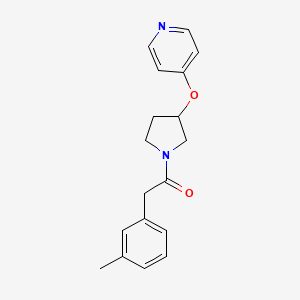

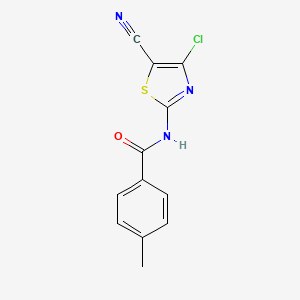

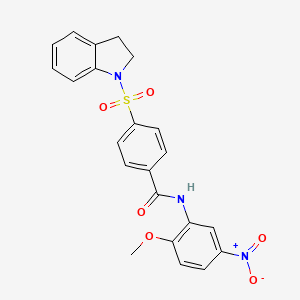

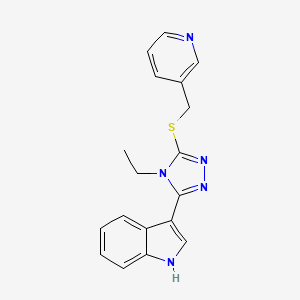

Further studies have explored its use in chemical synthesis and catalysis, such as the development of multicomponent methods for combinatorial synthesis of heterocyclic compounds with potential anticancer activity, showcasing its versatility in contributing to novel therapeutic agents (Patravale et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIOCDSWBPUUGP-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)

![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)